molecular formula C20H22BrNO3 B11359275 3-(2-bromo-5-ethoxy-4-methoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

3-(2-bromo-5-ethoxy-4-methoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11359275
M. Wt: 404.3 g/mol
InChI Key: NSNHFDLJQCGXFD-UHFFFAOYSA-N
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Description

3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This particular compound features a brominated phenyl group, an ethoxy group, and a methoxy group, making it a unique and interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-BROMO-5-ETHOXY-4-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups and its indole core structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C20H22BrNO3

Molecular Weight

404.3 g/mol

IUPAC Name

3-[(2-bromo-5-ethoxy-4-methoxyphenyl)methyl]-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C20H22BrNO3/c1-4-22-17-9-7-6-8-14(17)15(20(22)23)10-13-11-19(25-5-2)18(24-3)12-16(13)21/h6-9,11-12,15H,4-5,10H2,1-3H3

InChI Key

NSNHFDLJQCGXFD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)CC3=CC(=C(C=C3Br)OC)OCC

Origin of Product

United States

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